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Compound of Interest

Compound Name: 1,4-di(butan-2-yl)benzene

Cat. No.: B089740

This technical guide provides a detailed overview of the expected spectroscopic data for 1,4-
di(butan-2-yl)benzene, intended for researchers, scientists, and professionals in drug
development. The document outlines predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with standardized experimental protocols for
their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 1,4-di(butan-2-yl)benzene,
the following data tables are based on established spectroscopic principles and analysis of
structurally similar compounds. These tables provide a reliable estimation of the expected
spectral characteristics for this molecule.

Table 1: Predicted *H NMR Data for 1,4-di(butan-2-
yl)benzene
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.10 Singlet 4H Ar-H
~2.60 Sextet 2H Ar-CH(CHs3)CH2CHs
~1.60 Quintet 4H Ar-CH(CHs)CH2CHs
~1.25 Doublet 6H Ar-CH(CHs)CH2CHs
~0.85 Triplet 6H Ar-CH(CHs3)CH2CHs

Predicted in CDCIs at 400 MHz.

Table 2: Predicted **C NMR Data for 1,4-di(butan-2-

yl)benzene
Chemical Shift (6, ppm) Assighment
~145.0 C-Ar (quaternary)
~127.0 CH-Ar
~41.0 Ar-CH(CHs3)CH2CHs
~31.0 Ar-CH(CH3)CH2CHs
~22.0 Ar-CH(CH3)CH2CHs
~12.0 Ar-CH(CH3)CH2CHs

Predicted in CDCIz at 100 MHz.

Table 3: Predicted IR Absorption Data for 1,4-di(butan-2-
yl)benzene
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Wavenumber (cm~?) Intensity Vibration

3100-3000 Medium C-H stretch (aromatic)
2960-2850 Strong C-H stretch (aliphatic)
1610, 1510 Medium-Strong C=C stretch (aromatic ring)
1460 Medium C-H bend (aliphatic)

C-H out-of-plane bend (para-

830-810 Strong ) )
disubstituted)[1]

Table 4: Predicted Mass Spectrometry Data for 1,4-
di(butan-2-yl)benzene
m/z

Relative Intensity Assignment
190 High [M]* (Molecular lon)
161 Medium [M - C2Hs]*
133 High [M - CaHo]*
105 Medium [CsHo]*
91 Medium [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1,4-
di(butan-2-yl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1,4-di(butan-2-yl)benzene in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e 1H NMR Acquisition:
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[e]

Spectrometer: 400 MHz or higher field strength.

o

Pulse Program: Standard single-pulse sequence.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Number of Scans: 8-16.

o Spectral Width: -2 to 12 ppm.

e 13C NMR Acquisition:
o Spectrometer: 100 MHz or corresponding frequency for the *H field strength.
o Pulse Program: Proton-decoupled single-pulse sequence.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024-4096 (or more, depending on sample concentration).

o Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat 1,4-
di(butan-2-yl)benzene directly onto the ATR crystal.

e Acquisition:
o Spectrometer: Fourier-transform infrared (FTIR) spectrometer.
o Mode: ATR.

o Spectral Range: 4000-400 cm~1.
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o Resolution: 4 cm™1.
o Number of Scans: 16-32.

o A background spectrum of the clean, empty ATR crystal should be acquired prior to the
sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of 1,4-di(butan-2-yl)benzene in a volatile
organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct
infusion or through a gas chromatography (GC) inlet.

e lonization:
o Method: Electron lonization (ElI).
o Electron Energy: 70 eV.
e Mass Analysis:
o Analyzer: Quadrupole or Time-of-Flight (TOF).
o Mass Range: m/z 40-500.
o Scan Rate: 1-2 scans/second.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for
spectroscopic analysis.

Caption: Molecular structure of 1,4-di(butan-2-yl)benzene highlighting unique proton and
carbon environments.
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General Workflow for Spectroscopic Characterization

Synthesis and Purification
of 1,4-di(butan-2-yl)benzene

NMR Spectroscopy

(1H, 13C, COSY, HSQC) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

Technical Report Generation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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